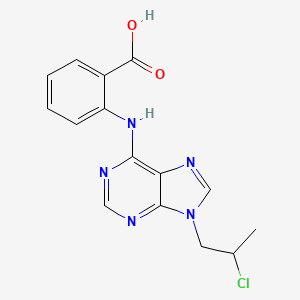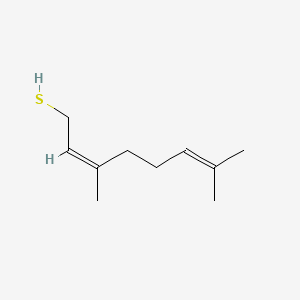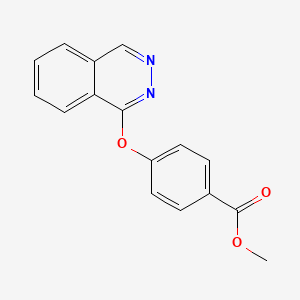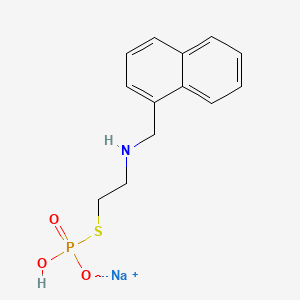
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt typically involves the reaction of phosphorothioic acid derivatives with 2-((1-naphthylmethyl)amino)ethyl compounds. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of phosphorothioic acid oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phosphorothioic acid derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
Applications De Recherche Scientifique
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
71354-23-9 |
|---|---|
Formule moléculaire |
C13H15NNaO3PS |
Poids moléculaire |
319.29 g/mol |
Nom IUPAC |
sodium;hydroxy-[2-(naphthalen-1-ylmethylamino)ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C13H16NO3PS.Na/c15-18(16,17)19-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7,14H,8-10H2,(H2,15,16,17);/q;+1/p-1 |
Clé InChI |
GHPPKNIUUAIXPT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCCSP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




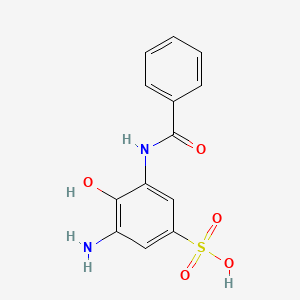
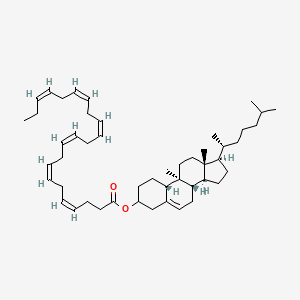
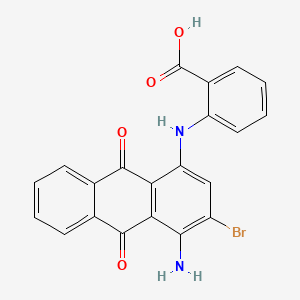

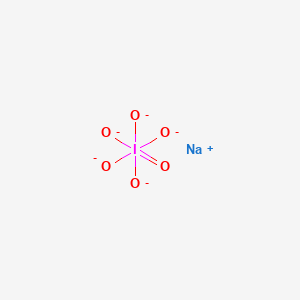
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)

